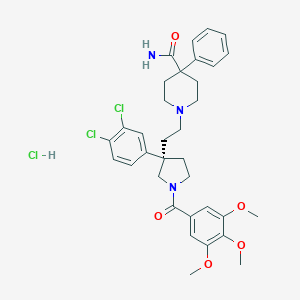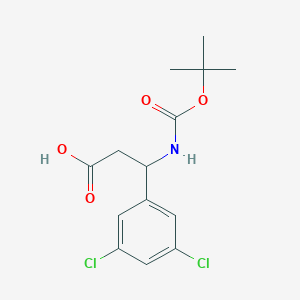
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid
Vue d'ensemble
Description
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid, also known as Boc-D-3,5-DCP-L-Phe-OH, is a synthetic amino acid derivative. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH is a substrate for proteases and peptidases. When these enzymes cleave the peptide bond between the D-Phe and 3,5-DCP-L-Phe, the Boc group is released, and the resulting product can be analyzed. 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH can also be used as a building block for the synthesis of peptides and peptidomimetics, which can be used to study the structure and function of proteins.
Effets Biochimiques Et Physiologiques
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including trypsin and chymotrypsin. It has also been shown to have antibacterial and antifungal activity. In addition, 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH has been shown to have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH in lab experiments is its stability. It is stable under a wide range of conditions, which makes it easy to handle and store. Another advantage is its versatility. It can be used as a substrate for proteases and peptidases, as well as a building block for the synthesis of peptides and peptidomimetics. One limitation of using 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH is its cost. It is a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH in scientific research. One direction is the development of new drugs based on the structure of 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH. Another direction is the use of 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH as a tool for studying the structure and function of proteins. Finally, 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
Conclusion
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH is a synthetic amino acid derivative that has been widely used in scientific research. It can be synthesized using a solid-phase peptide synthesis method and has been used as a substrate for proteases and peptidases, as well as a building block for the synthesis of peptides and peptidomimetics. 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH in scientific research, including the development of new drugs and diagnostic tools.
Méthodes De Synthèse
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH can be synthesized using a solid-phase peptide synthesis method. The synthesis involves the coupling of Boc-D-Phe-OH with 3,5-dichloro-L-phenylalanine followed by deprotection of the Boc group. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
Applications De Recherche Scientifique
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH has been used in various scientific research studies. It has been used as a substrate for proteases and peptidases, which are enzymes that break down proteins. It has also been used as a building block for the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides. 3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acidP-L-Phe-OH has also been used in drug discovery research as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXNAYGOUOQUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626884 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3,5-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butoxycarbonylamino-3-(3,5-dichloro-phenyl)-propionic acid | |
CAS RN |
188812-96-6 | |
| Record name | 3,5-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188812-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3,5-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)

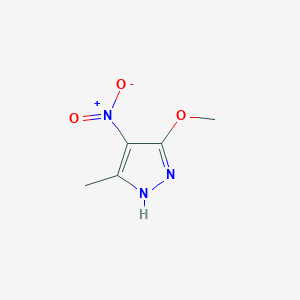
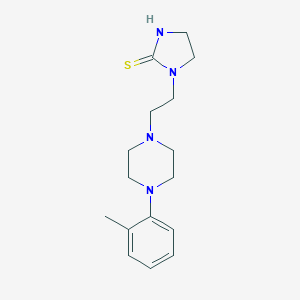
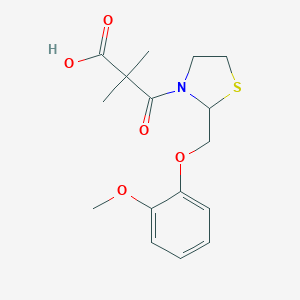
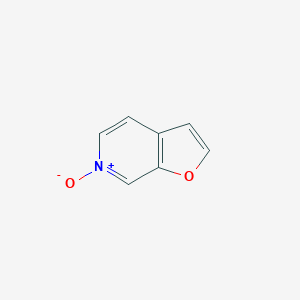
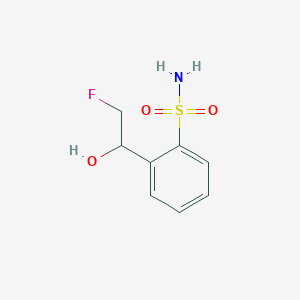
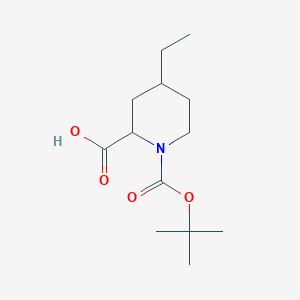



![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)

